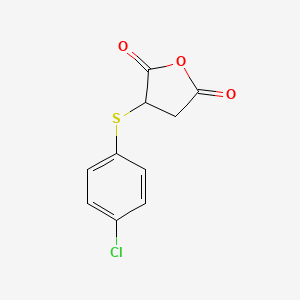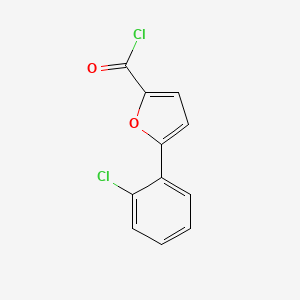
2-Chloro-3-(2-ethoxyanilino)naphthoquinone
Descripción general
Descripción
2-Chloro-3-(2-ethoxyanilino)naphthoquinone, also known as 2-Chloro-3-anilino-1,4-naphthoquinone, is an organic compound belonging to the naphthoquinone family. It is a yellow-orange crystalline solid that is soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide. 2-Chloro-3-anilino-1,4-naphthoquinone has a wide range of applications in the field of organic synthesis and has been used in a number of scientific research studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Benzophenothiazines : Utilizing 2-chloro-3-ethoxyanilino-1,4-naphthoquinones, substituted 6-ethoxyanilino-5H-benzo[a]phenothiazin-5-ones were synthesized through cyclocondensation with zinc mercaptides of 2-aminothiophenol, demonstrating the chemical versatility of 2-Chloro-3-(2-ethoxyanilino)naphthoquinone in synthesizing complex heterocycles (Agarwal & Atal, 1983).
Synthesis of Benzo[f]indole-4,9-dione Derivatives : A study showed the reaction of 2,3-dichloronaphthoquinone (a related compound) with ethyl cyanoacetate or diethyl malonate, leading to derivatives like 2-chloro-3-(alpha-cyano-alpha-ethoxycarbonyl-methyl)-1,4-naphthoquinone, which further reacted with various alkyl- and arylamines. This highlights the potential for creating a range of compounds from similar naphthoquinone derivatives (Lee, Suh, & Lee, 2003).
Solvatochromic Studies : The solvatochromic effects on the spectral properties of 2-chloro-3-ethylamino-1,4-naphthoquinone were investigated in different solvents. This study contributes to understanding the electronic properties and potential applications of similar naphthoquinone derivatives in various solvents (Durairaj et al., 2017).
Biological Applications
Antitumor Activities : A series of 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinones showed interesting inhibitory activities in cytotoxic test systems. This suggests potential antineoplastic properties of similar compounds (Chang et al., 1999).
DNA Binding and Cleavage : Studies on chlorido and amino Pt(2+) complexes of 2-hydroxy-3-(aminomethyl)-1,4-naphthoquinone Mannich bases showed moderate to high cytotoxicity against cancer cell lines, indicating the potential of similar naphthoquinone derivatives in DNA interaction and cancer treatment (Neves et al., 2013).
Antimicrobial Studies : Reactions of 2,3-dichloro-1,4-naphthoquinone with o/m and p-aminophenols resulted in compounds demonstrating broad-spectrum biological activity against various bacterial isolates. This highlights the potential use of naphthoquinone derivatives as antimicrobial agents (Choudhari et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of 2-Chloro-3-(2-ethoxyanilino)naphthoquinone are cholinesterases (ChEs), β-amyloid (Aβ), and tau proteins . These targets play a crucial role in the pathogenesis of Alzheimer’s disease (AD), a neurodegenerative disease characterized by memory loss, cognitive impairment, and functional decline .
Mode of Action
This compound interacts with its targets through a multitarget directed ligand (MTDL) strategy . This compound can inhibit the activity of ChEs, prevent Aβ aggregation, and inhibit tau proteins . The naphthoquinone (NQ) or anthraquinone (AQ) scaffold in the compound contributes to the biological effect against AD .
Biochemical Pathways
The compound affects the biochemical pathways related to the pathogenesis of AD. By inhibiting ChEs, it can enhance cholinergic function, which is often impaired in AD . By preventing Aβ aggregation and inhibiting tau proteins, it can reduce the formation of amyloid plaques and neurofibrillary tangles, two hallmarks of AD .
Pharmacokinetics
The compound is soluble in chloroform, ethanol, and dimethyl sulfoxide (dmso), but insoluble in water. These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The compound’s action results in the inhibition of key targets involved in the pathogenesis of AD . This can lead to enhanced cholinergic function, reduced formation of amyloid plaques and neurofibrillary tangles, and ultimately, a potential therapeutic effect against AD .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents may affect its absorption and distribution in the body. .
Direcciones Futuras
Future research directions for 2-chloro-3-(2-ethoxyanilino)naphthoquinone include the development of new synthetic methods for its preparation, exploration of its mechanism of action, and investigation of its potential as a chemosensitizer in cancer treatment. Further studies on the synthesis, structure, and physicochemical properties of novel quinone compounds with more selective biological activity are fundamental for future medicinal applications .
Análisis Bioquímico
Biochemical Properties
2-Chloro-3-(2-ethoxyanilino)naphthoquinone has been found to interact with complex I in the mitochondrial electron transport chain. By inhibiting the activity of this enzyme, it can induce cell death in human cancer cells
Cellular Effects
In terms of cellular effects, this compound has been found to induce cell death in human cancer cells. It achieves this by inhibiting the activity of complex I in the mitochondrial electron transport chain, which disrupts cellular metabolism and leads to cell death. It also demonstrates antimicrobial activity against various types of bacteria and fungi, and anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of complex I in the mitochondrial electron transport chain. This inhibition disrupts the normal flow of electrons through the chain, leading to a decrease in the production of ATP, the energy currency of the cell. This energy deficit can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Metabolic Pathways
It is known to interact with complex I in the mitochondrial electron transport chain
Propiedades
IUPAC Name |
2-chloro-3-(2-ethoxyanilino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-23-14-10-6-5-9-13(14)20-16-15(19)17(21)11-7-3-4-8-12(11)18(16)22/h3-10,20H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMDVZZHWUWJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326850 | |
| Record name | ZINC00087491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64505-77-7 | |
| Record name | ZINC00087491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Chlorophenyl)-2-[(4-methylphenyl)amino]ethan-1-one](/img/structure/B3032874.png)
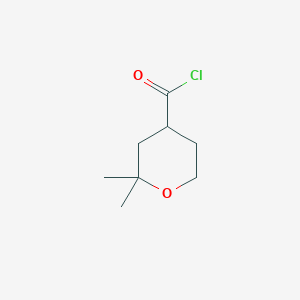
![Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-](/img/structure/B3032878.png)
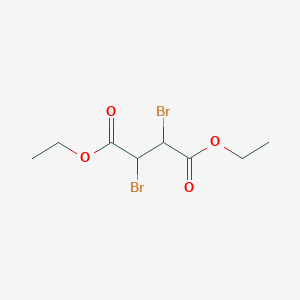
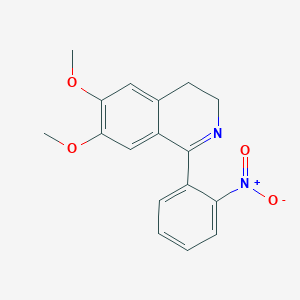

![(3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B3032884.png)
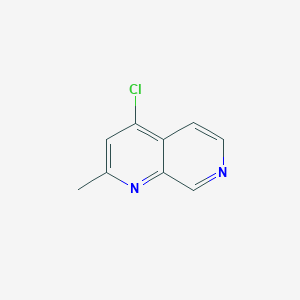
methanone](/img/structure/B3032887.png)

![2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B3032890.png)
